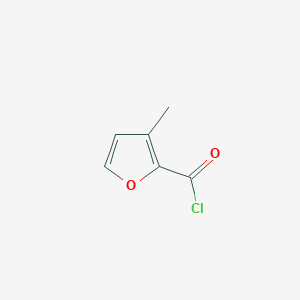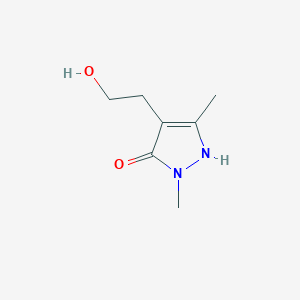
3-Chloro-4-phenylpyridine
説明
3-Chloro-4-phenylpyridine is a chemical compound that belongs to the class of organic compounds known as pyridines . It has a molecular formula of C11H8ClN .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-phenylpyridine can be analyzed using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The crystal and molecular structure can be determined from single-crystal X-ray diffraction data .Physical And Chemical Properties Analysis
3-Chloro-4-phenylpyridine is a liquid with a yellow to pale yellow color . It has a boiling point of 271.2 ºC at 760mmHg and a density of 1.186g/cm3 .科学的研究の応用
1. Metal Complex Synthesis
- 3-Chloro-4-phenylpyridine has been utilized in synthesizing metal complexes. For example, it has been involved in creating platinum(III) dimers with chloro ligands in equatorial sites. These complexes exhibit unique structural and electronic properties relevant to catalysis and material science (Yamaguchi et al., 2004).
2. Synthesis of Herbicidal Compounds
- Phenylpyridines, like 3-Chloro-4-phenylpyridine, have been synthesized for their herbicidal activities. They are highly effective against various broadleaf and grass weed species and act by inhibiting specific biological pathways (Schäfer et al., 2003).
3. Photophysical Studies
- In photophysical studies, compounds like 3-Chloro-4-phenylpyridine are often used to synthesize ligands for iridium(III) complexes. These complexes demonstrate interesting photophysical properties, such as reverse saturable absorption, making them potential candidates for nonlinear optical materials (Li et al., 2013).
4. Fluorescence Imaging
- Derivatives of phenylpyridine have been used to create thiol-reactive luminophores for fluorescence microscopy. They exhibit specific targeting to biological entities like mitochondria, highlighting their potential in bioimaging applications (Amoroso et al., 2008).
5. Synthesis of Chemosensors
- 3-Chloro-4-phenylpyridine and its derivatives have been employed in synthesizing novel fluorescent chemosensors. These sensors are highly sensitive and selective, particularly for detecting specific metal ions, demonstrating their utility in environmental and analytical chemistry (Chalmardi et al., 2017).
将来の方向性
One study suggests that phenylpyridine moiety-containing pyrazole derivatives, which are similar to 3-Chloro-4-phenylpyridine, could be further optimized as herbicide candidates to control various weeds . Another study discusses the synthesis of novel α-Trifluoroanisole derivatives containing phenylpyridine moieties with herbicidal activity . These studies indicate potential future directions in the development and application of 3-Chloro-4-phenylpyridine and similar compounds.
特性
IUPAC Name |
3-chloro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFHXOWOYVPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376584 | |
| Record name | 3-chloro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenylpyridine | |
CAS RN |
90732-01-7 | |
| Record name | 3-chloro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride](/img/structure/B1596848.png)

![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)






![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)